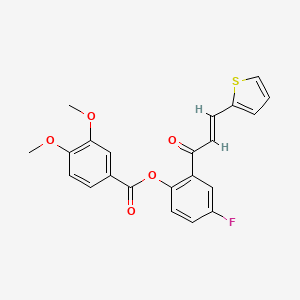
(E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl 3,4-dimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl 3,4-dimethoxybenzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties that make it a valuable tool in various fields of research, including pharmaceuticals, biotechnology, and materials science.
Aplicaciones Científicas De Investigación
Synthesis and Material Applications
- The synthesis and applications of novel fluoroalkyl end-capped oligomers incorporating specific segments such as 3,5-dimethyl-4-hydroxybenzyl and 3-(2H-benzotriazol-2-yl)-4-hydroxyphenyl have been explored. These oligomers, prepared via reactions of fluoroalkanoyl peroxides, demonstrate solubility in both water and common organic solvents. They effectively reduce the surface tension of aqueous solutions and modify surfaces like polystyrene to exhibit oleophobicity due to fluorine, alongside excellent hydrophilicity. This modification facilitates interactions with molecules like TCNQ, highlighting potential in surface engineering and interaction studies with guest molecules (Sawada et al., 2005).
Chemical Interactions and Properties
- Research into the chemical interactions and properties of related compounds, such as the study of thiazolidin-4-one derivatives synthesized using 4-fluorobenzaldehyde, has shown promising antioxidant activities. These findings could indicate the potential reactivity and functional applications of (E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl 3,4-dimethoxybenzoate in creating antioxidants or other bioactive compounds (El Nezhawy et al., 2009).
Polymer Science and Surface Modification
- In polymer science, the development of fluoroalkyl end-capped co-oligomers, including those with diphenylacetylene segments, showcases the versatility of such compounds. These oligomers exhibit solubility in various solvents and can modify surfaces of traditional polymers like PMMA, imparting both surface activity due to fluorine and fluorescent properties related to diphenylacetylene segments. This suggests potential applications in surface modification, fluorescence-based sensing, and material science (Mugisawa et al., 2009).
Antimicrobial Applications
- The synthesis and evaluation of chalcones, including compounds like 2,4-dichloro-5’fluoro-1-ene-2-(4-hydroxyphenyl) phenone, have demonstrated antimicrobial activities. This line of research suggests that compounds related to (E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl 3,4-dimethoxybenzoate could be investigated for their potential antimicrobial properties, contributing to the development of new antimicrobial agents (Manivannan, 2020).
Propiedades
IUPAC Name |
[4-fluoro-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] 3,4-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FO5S/c1-26-20-9-5-14(12-21(20)27-2)22(25)28-19-10-6-15(23)13-17(19)18(24)8-7-16-4-3-11-29-16/h3-13H,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIJWHBSNVOJKD-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2)F)C(=O)C=CC3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2)F)C(=O)/C=C/C3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-fluoro-2-(3-(thiophen-2-yl)acryloyl)phenyl 3,4-dimethoxybenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)methanone](/img/structure/B2877571.png)

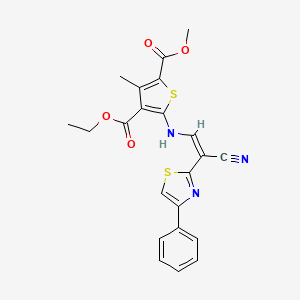
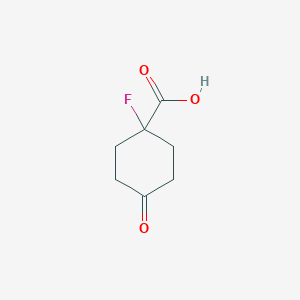
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2877576.png)
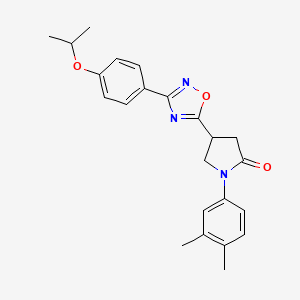
![N-(3-chlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2877583.png)
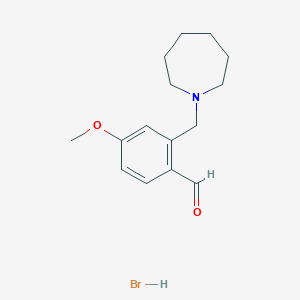
![N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-(3-methylphenyl)urea](/img/structure/B2877586.png)

![5-(4-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2877590.png)

![1,3-Dimethyl-6,7-dihydrobenzo[c]thiophen-4(5H)-one](/img/structure/B2877592.png)
